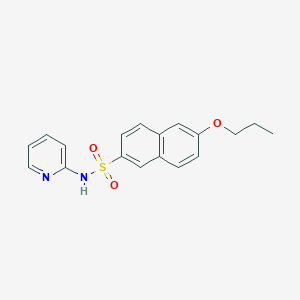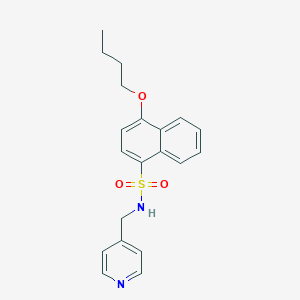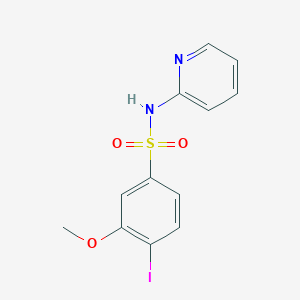![molecular formula C13H16Cl2N2O3S B275372 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)
1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine is a purine nucleoside that is present in all cells of the body. It plays an important role in regulating various physiological processes such as cardiac function, neurotransmission, and immune response. Adenosine exerts its effects by binding to four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3. Among these subtypes, the adenosine A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of cardiovascular and neuronal functions. DPCPX is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor.
科学的研究の応用
DPCPX has been extensively used in scientific research to investigate the physiological and pathological roles of the adenosine A1 receptor. For example, DPCPX has been used to study the effects of adenosine A1 receptor activation on the regulation of blood pressure, heart rate, and neuronal activity. DPCPX has also been used to investigate the involvement of adenosine A1 receptor in the development of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
作用機序
DPCPX acts as a competitive antagonist of the adenosine A1 receptor by binding to the orthosteric site of the receptor. This prevents the binding of adenosine to the receptor and thereby blocks the downstream signaling pathways mediated by the receptor. The adenosine A1 receptor is coupled to inhibitory G proteins, which inhibit the activity of adenylate cyclase and reduce the intracellular levels of cyclic AMP (cAMP). By blocking the adenosine A1 receptor, DPCPX increases the levels of cAMP and activates downstream signaling pathways that are normally inhibited by the receptor.
Biochemical and physiological effects:
DPCPX has been shown to have several biochemical and physiological effects, mainly due to its antagonistic activity on the adenosine A1 receptor. For example, DPCPX has been shown to increase the release of dopamine in the striatum and to enhance the locomotor activity in mice. DPCPX has also been shown to increase the coronary blood flow and to reduce the infarct size in animal models of myocardial ischemia. Moreover, DPCPX has been shown to enhance the cognitive function and to reduce the seizure activity in animal models of epilepsy.
実験室実験の利点と制限
DPCPX has several advantages as a tool for studying the adenosine A1 receptor. It is a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the physiological and pathological roles of the receptor. Moreover, DPCPX has a long half-life and can be administered orally, which facilitates its use in animal experiments. However, DPCPX has some limitations as well. It has a low solubility in water and requires the use of organic solvents for its preparation. Moreover, DPCPX has a high affinity for plasma proteins, which may affect its pharmacokinetics and bioavailability.
将来の方向性
There are several future directions for the use of DPCPX in scientific research. One direction is to investigate the involvement of adenosine A1 receptor in the regulation of immune response and inflammation. Another direction is to study the effects of adenosine A1 receptor activation on the regulation of glucose and lipid metabolism. Moreover, DPCPX can be used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of neurological and cardiovascular disorders.
合成法
The synthesis of DPCPX involves several steps, starting from the reaction of 4,5-dichloro-2-methylphenol with thionyl chloride to form 4,5-dichloro-2-methylphenyl chloride. This intermediate is then reacted with piperidine-4-carboxylic acid to form 4-(4,5-dichloro-2-methylphenylsulfonyl)piperidine-4-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling reagents.
特性
分子式 |
C13H16Cl2N2O3S |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
1-(4,5-dichloro-2-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-8-6-10(14)11(15)7-12(8)21(19,20)17-4-2-9(3-5-17)13(16)18/h6-7,9H,2-5H2,1H3,(H2,16,18) |
InChIキー |
XBXLGVYAOHMTIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)Cl)Cl |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)









![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)